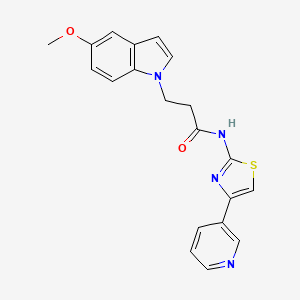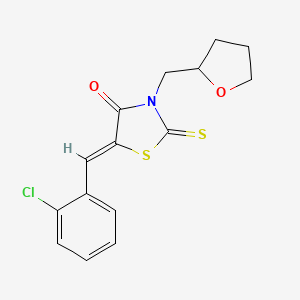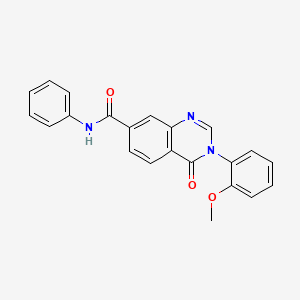
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole ring, a pyridine ring, and a thiazole ring, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Thiazole Synthesis: Hantzsch thiazole synthesis using α-haloketones and thioamides.
Amide Bond Formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation of the aromatic rings can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated indole derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-4-5-18-14(11-16)6-9-24(18)10-7-19(25)23-20-22-17(13-27-20)15-3-2-8-21-12-15/h2-6,8-9,11-13H,7,10H2,1H3,(H,22,23,25) |
InChI Key |
PZBIOGUCAHFMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12174791.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide](/img/structure/B12174797.png)
![Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12174799.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12174806.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12174819.png)



![3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174847.png)

![1-acetyl-10'-methyl-6'-propyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12174852.png)
![N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine](/img/structure/B12174857.png)
![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
